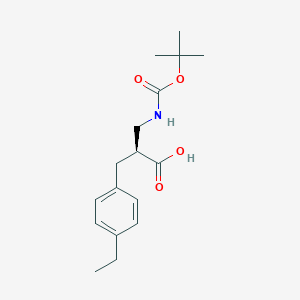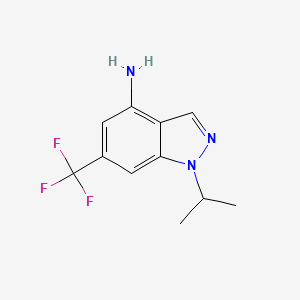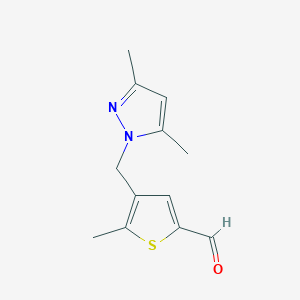
4-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)-5-methylthiophene-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)-5-methylthiophene-2-carbaldehyde is an organic compound that features a pyrazole ring and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)-5-methylthiophene-2-carbaldehyde typically involves the alkylation of 3,5-dimethyl-1H-pyrazole with a suitable thiophene derivative. One common method involves the use of a base such as potassium tert-butoxide in tetrahydrofuran as the solvent. The reaction proceeds through the formation of an intermediate, which is then oxidized to yield the desired aldehyde.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can ensure consistent quality and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)-5-methylthiophene-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The pyrazole and thiophene rings can undergo electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic substitution on the pyrazole ring using halogens or nitrating agents; nucleophilic substitution on the thiophene ring using alkyl halides.
Major Products
Oxidation: 4-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)-5-methylthiophene-2-carboxylic acid.
Reduction: 4-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)-5-methylthiophene-2-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)-5-methylthiophene-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: Potential use as a ligand in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential as a pharmacophore in the development of new therapeutic agents.
Industry: Utilized in the production of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)-5-methylthiophene-2-carbaldehyde depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, and π-π stacking. The pyrazole and thiophene rings can participate in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)benzonitrile
- 4-((4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl)benzonitrile
- 3-((1-(2-(Dimethylamino)ethyl)-1H-pyrazol-4-yl)benzoic acid dihydrochloride
Uniqueness
4-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)-5-methylthiophene-2-carbaldehyde is unique due to the presence of both a pyrazole and a thiophene ring, which imparts distinct electronic and steric properties
Properties
Molecular Formula |
C12H14N2OS |
|---|---|
Molecular Weight |
234.32 g/mol |
IUPAC Name |
4-[(3,5-dimethylpyrazol-1-yl)methyl]-5-methylthiophene-2-carbaldehyde |
InChI |
InChI=1S/C12H14N2OS/c1-8-4-9(2)14(13-8)6-11-5-12(7-15)16-10(11)3/h4-5,7H,6H2,1-3H3 |
InChI Key |
KVLMLDFAMMSZLG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CC2=C(SC(=C2)C=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4'-Bromo-[1,1'-biphenyl]-4-yl)-3-chlorobenzamide](/img/structure/B12986165.png)
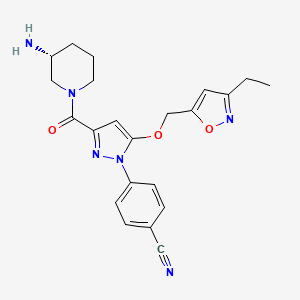


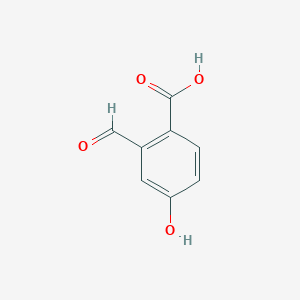
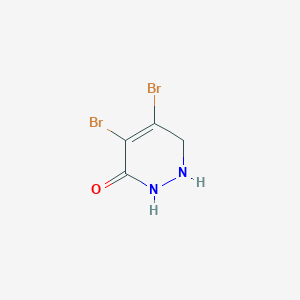

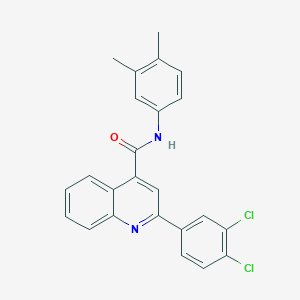
![(R)-1-(2,2-difluorobenzo[d][1,3]dioxol-4-yl)prop-2-en-1-amine hydrochloride](/img/structure/B12986211.png)
